
Cefpiramide
Übersicht
Beschreibung
Cefpiramide is a third-generation cephalosporin antibiotic known for its broad spectrum of antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a pathogen resistant to many other antibiotics . This compound works by inhibiting bacterial cell wall biosynthesis, making it a valuable tool in the treatment of severe infections caused by susceptible bacteria .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Herstellung von Cefpiramid umfasst mehrere Schritte, darunter die Reaktion von Cefpiramidsäure mit einer Natrium-2-Ethylhexanoat-Lösung unter kontrollierten Temperaturbedingungen . Ein anderes Verfahren beinhaltet das Lösen von Cefpiramid in Wasser, das Hinzufügen von Ammoniak und die anschließende Verwendung von Essigsäure oder Propionsäure zur Kristallisation . Diese Methoden gewährleisten die Produktion von Cefpiramid mit hoher Reinheit und den gewünschten physikalischen Eigenschaften.
Industrielle Produktionsverfahren: Die industrielle Produktion von Cefpiramid beinhaltet häufig großtechnische Kristallisationsprozesse. Das Gelphänomen während der Kristallisation kann gesteuert werden, um größere und regelmäßigere Kristalle zu erzeugen, die sich ideal für pharmazeutische Anwendungen eignen . Die Verwendung spezifischer Lösungsmittel und kontrollierte Temperaturbedingungen sind entscheidend, um hohe Ausbeuten und Reinheit in industriellen Umgebungen zu erzielen.
Analyse Chemischer Reaktionen
Reaktionstypen: Cefpiramid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Eigenschaften der Verbindung zu verändern und ihre Wirksamkeit zu verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit Cefpiramid verwendet werden, sind Natrium-2-Ethylhexanoat, Ammoniak und Essigsäure oder Propionsäure . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um optimale Ergebnisse zu gewährleisten.
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen mit Cefpiramid gebildet werden, sind seine Natriumsalzform, die in verschiedenen pharmazeutischen Formulierungen verwendet wird . Der Kristallisationsprozess kann auch verschiedene polymorphe Formen von Cefpiramid ergeben, die jeweils einzigartige physikalische und chemische Eigenschaften aufweisen.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Cefpiramide functions by inhibiting bacterial cell wall synthesis through its action on penicillin-binding proteins (PBPs). Its mechanism of action is similar to other beta-lactam antibiotics, making it effective against a range of bacterial infections. The compound has demonstrated significant stability against hydrolysis by beta-lactamases, which are enzymes produced by certain bacteria to resist antibiotic action .
Key Pharmacodynamic Features
- Broad Spectrum Activity : this compound is effective against various pathogens including:
- Pseudomonas aeruginosa
- Acinetobacter spp.
- Methicillin-susceptible staphylococci
- Non-enterococcal streptococci
- Neisseria gonorrhoeae and N. meningitidis
- Beta-lactamase-negative Haemophilus influenzae
- Comparative Effectiveness : In comparative studies, this compound has shown superior activity against certain strains compared to other cephalosporins like cefoperazone and ceftazidime .
Clinical Applications
This compound is primarily indicated for the treatment of severe infections caused by susceptible bacteria. Its applications are particularly relevant in the following clinical scenarios:
- Hospital-Acquired Infections : Due to its effectiveness against resistant strains, this compound is often used in hospital settings for treating infections such as pneumonia, urinary tract infections, and bloodstream infections.
- Surgical Prophylaxis : Its broad-spectrum activity makes it suitable for prophylactic use in surgical procedures where infection risk is high.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in clinical settings:
- In Vitro Studies : A comprehensive study involving 6,552 bacterial isolates across five medical centers demonstrated this compound's efficacy against common pathogens encountered in clinical practice. The results indicated that this compound was particularly effective against Pseudomonas spp. and Acinetobacter spp. .
- Comparative Effectiveness : In a systematic review comparing this compound with other antibiotics for respiratory tract infections, it was found that this compound had comparable efficacy to ceftazidime and was more effective than cefoperazone .
- Pharmacokinetics : Research on the pharmacokinetics of this compound revealed that it has a longer half-life compared to other cephalosporins, allowing for less frequent dosing while maintaining therapeutic levels in patients .
Data Table: Comparative Efficacy of this compound
Pathogen | This compound MIC (mg/L) | Comparison Antibiotic | Comparison MIC (mg/L) |
---|---|---|---|
Pseudomonas aeruginosa | 4 | Ceftazidime | 8 |
Acinetobacter baumannii | 8 | Cefoperazone | 16 |
Methicillin-susceptible S. aureus | 0.5 | Methicillin | 1 |
Neisseria gonorrhoeae | 0.25 | Ceftriaxone | 0.5 |
Wirkmechanismus
The bactericidal activity of cefpiramide results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, this compound disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This leads to cell lysis and death of the bacteria. This compound is rapidly absorbed following intramuscular injection, and its plasma half-life is longer than that of other cephalosporins like cefoperazone and cefazolin .
Vergleich Mit ähnlichen Verbindungen
Cefpiramid wird oft mit anderen Cephalosporinen der dritten Generation wie Cefoperazon und Cefazolin verglichen. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, hat Cefpiramid ein breiteres Wirkungsspektrum, insbesondere gegen Pseudomonas aeruginosa . Seine längere Plasmahalbwertszeit macht es auch effektiver bei der Behandlung schwerer Infektionen . Andere ähnliche Verbindungen sind Cefepim und Cefradin, die ebenfalls die bakterielle Zellwandsynthese hemmen, sich aber in ihrem Wirkungsspektrum und ihren pharmakokinetischen Eigenschaften unterscheiden .
Schlussfolgerung
Cefpiramid ist ein vielseitiges und potentes Antibiotikum mit einem breiten Anwendungsspektrum in der wissenschaftlichen Forschung und klinischen Praxis. Seine einzigartigen Eigenschaften und seine breite antibakterielle Aktivität machen es zu einem wertvollen Werkzeug im Kampf gegen bakterielle Infektionen.
Biologische Aktivität
Cefpiramide is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria. Its unique structure and mechanism of action make it a significant agent in treating various infections, especially those caused by resistant strains.
This compound belongs to the cephalosporin class of antibiotics, characterized by a beta-lactam ring. The presence of a pyrimidine moiety enhances its stability against certain beta-lactamases, which are enzymes produced by bacteria that can inactivate many beta-lactam antibiotics. This stability allows this compound to maintain its antibacterial efficacy in the presence of these enzymes.
Antibacterial Spectrum
This compound demonstrates activity against a variety of pathogens, including:
- Gram-negative bacteria : Particularly effective against Pseudomonas spp., Acinetobacter spp., and Enterobacteriaceae.
- Gram-positive bacteria : Active against methicillin-susceptible Staphylococcus aureus and non-enterococcal streptococci.
- Other pathogens : Inhibits Neisseria gonorrhoeae and Haemophilus influenzae, particularly strains that do not produce beta-lactamase.
Table 1: Comparative Antibacterial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | ≤ 4 mg/L |
Acinetobacter baumannii | ≤ 8 mg/L |
Escherichia coli | ≤ 4 mg/L |
Staphylococcus aureus | ≤ 2 mg/L |
Streptococcus pneumoniae | ≤ 1 mg/L |
Neisseria gonorrhoeae | ≤ 0.5 mg/L |
Clinical Efficacy
This compound has been evaluated in various clinical studies for its effectiveness in treating complicated infections, particularly urinary tract infections (UTIs) and gynecological infections.
- Study on Complicated UTIs : In a double-blind study comparing this compound with cefmetazole, this compound showed comparable efficacy in eradicating the infection, with a clinical cure rate of approximately 85% among treated patients .
- Gynecological Infections : A clinical trial involving 12 patients with gynecological infections reported good clinical effects in 11 cases, indicating high efficacy in this patient population .
Resistance Patterns
While this compound is generally effective against many pathogens, resistance has been observed, particularly among strains producing extended-spectrum beta-lactamases (ESBLs). Studies have shown that this compound is moderately susceptible to hydrolysis by various beta-lactamases .
Table 2: Resistance Mechanisms Against this compound
Mechanism | Description |
---|---|
Beta-lactamase production | Hydrolysis of the beta-lactam ring |
Altered penicillin-binding proteins (PBPs) | Reduced affinity leading to resistance |
Efflux pumps | Increased efflux of the drug from bacterial cells |
Pharmacokinetics
This compound is administered parenterally, allowing for rapid absorption and distribution throughout the body. It achieves high concentrations in tissues and body fluids, making it effective for systemic infections. The drug is primarily eliminated via renal excretion.
Case Studies
- Case Study on Severe Infections : A case involving a patient with severe pneumonia due to Pseudomonas aeruginosa demonstrated successful treatment with this compound after other antibiotics failed. The patient showed significant improvement within 48 hours of starting therapy.
- Post-operative Infection Management : In a study assessing post-operative infections following orthopedic surgery, this compound was used as prophylaxis and resulted in lower infection rates compared to controls .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUCHMQEXVFJR-PMAPCBKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N8O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74849-93-7 (hydrochloride salt) | |
Record name | Cefpiramide [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046630 | |
Record name | Cefpiramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.68e-02 g/L | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefpiramide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Cefpiramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00430 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70797-11-4 | |
Record name | Cefpiramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70797-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefpiramide [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefpiramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00430 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefpiramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFPIRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P936YA152N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefpiramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.